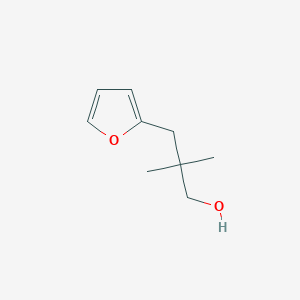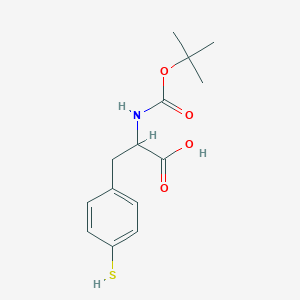
Chloromethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloromethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is an organic compound with the molecular formula C10H18ClNO4. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a chloromethyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a methylbutanoate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: The protected amino acid is then esterified using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Chloromethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate undergoes several types of chemical reactions:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, in the presence of a base such as triethylamine.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Deprotection: The free amino acid.
Hydrolysis: The corresponding carboxylic acid.
Applications De Recherche Scientifique
Chloromethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex organic molecules.
Biology: In the preparation of peptide-based probes and inhibitors for biological studies.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The compound exerts its effects primarily through its functional groups:
Chloromethyl Group:
Boc-Protected Amino Group: Provides a temporary protection for the amino group during synthesis, which can be removed under acidic conditions.
Ester Group: Can be hydrolyzed to form the corresponding carboxylic acid, providing versatility in synthetic applications.
Comparaison Avec Des Composés Similaires
Chloromethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate can be compared with other similar compounds such as:
Chloromethyl 3-((tert-butoxycarbonyl)amino)propanoate: Similar structure but with a propanoate ester instead of a methylbutanoate ester.
Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate: Similar structure but with a butanoate ester.
Chloromethyl 3-((tert-butoxycarbonyl)amino)pentanoate: Similar structure but with a pentanoate ester.
These compounds share similar reactivity and applications but differ in their ester chain length, which can influence their physical properties and reactivity.
Propriétés
Formule moléculaire |
C11H20ClNO4 |
|---|---|
Poids moléculaire |
265.73 g/mol |
Nom IUPAC |
chloromethyl 3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C11H20ClNO4/c1-10(2,3)17-9(15)13-11(4,5)6-8(14)16-7-12/h6-7H2,1-5H3,(H,13,15) |
Clé InChI |
ZKVTZAAQGXEWJN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(C)(C)CC(=O)OCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino}-2-(hydroxymethyl)propanoic acid](/img/structure/B13552864.png)


![Tert-butyl 2-[2-(furan-2-yl)-2-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B13552871.png)
![Ethyl2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate](/img/structure/B13552879.png)
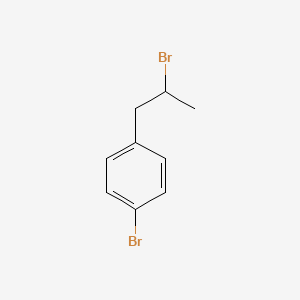
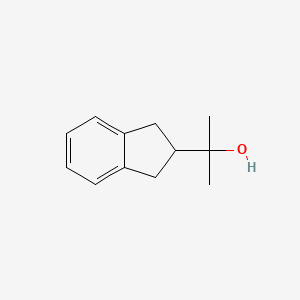
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboximidamide dihydrochloride](/img/structure/B13552902.png)
![9-Oxa-5-azaspiro[3.6]decan-6-one](/img/structure/B13552909.png)
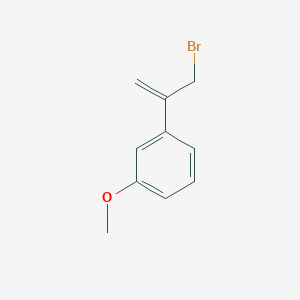
![tert-butyl N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]carbamate](/img/structure/B13552922.png)
